3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Description
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a benzamide derivative characterized by a meta-fluorinated benzoyl group linked via a butyl chain to a 2-phenylmorpholine moiety. This structure combines electron-withdrawing fluorine substitution with a morpholine ring, a feature often exploited in medicinal chemistry to enhance solubility and metabolic stability.
Properties
IUPAC Name |
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNMXUWRODFMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
The 2-phenylmorpholine core is typically synthesized via acid-catalyzed cyclization of β-amino alcohols. For example, reacting 2-phenylaminoethanol with 1,2-dibromoethane in the presence of Fe₂(SO₄)₃ yields 2-phenylmorpholine:
$$
\text{2-Phenylaminoethanol} + \text{1,2-Dibromoethane} \xrightarrow{\text{Fe}2(\text{SO}4)3, \text{H}2\text{O}} \text{2-Phenylmorpholine}
$$
Optimization Notes :
Butyl Chain Introduction
The butyl spacer is introduced via nucleophilic alkylation of 2-phenylmorpholine with 1,4-dibromobutane:
$$
\text{2-Phenylmorpholine} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Bromo-N-(4-bromobutyl)-2-phenylmorpholine}
$$
Subsequent amination with aqueous ammonia or benzylamine affords the primary amine:
$$
\text{4-Bromo-N-(4-bromobutyl)-2-phenylmorpholine} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{4-(2-Phenylmorpholin-4-yl)butan-1-amine}
$$
Yield : 68–72% after silica gel chromatography.
Synthesis of 3-Fluorobenzoyl Chloride
Direct Chlorination of 3-Fluorobenzoic Acid
Activation of 3-fluorobenzoic acid is achieved using thionyl chloride or oxalyl chloride :
$$
\text{3-Fluorobenzoic Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Fluorobenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
Amide Bond Formation
Schotten-Baumann Reaction
The amine intermediate is reacted with 3-fluorobenzoyl chloride under basic conditions:
$$
\text{4-(2-Phenylmorpholin-4-yl)butan-1-amine} + \text{3-Fluorobenzoyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound}
$$
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Base | 10% NaOH (aq.) | |
| Solvent | H₂O/EtOAc (biphasic) | |
| Temperature | 0–5°C | |
| Yield | 78–82% |
Coupling Reagent-Mediated Synthesis
Alternative methods employ HATU or EDCl/HOBt for amide bond formation:
$$
\text{3-Fluorobenzoic Acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Advantages :
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Schotten-Baumann | 78–82 | 95 | 12.50 |
| HATU Coupling | 85–90 | 98 | 18.20 |
| Fe₂(SO₄)₃ Catalyzed | 72–75 | 93 | 9.80 |
Key Insight : The HATU method, while costlier, provides superior yields and purity, making it preferable for small-scale synthesis.
Solvent and Environmental Impact
- Water-based systems (e.g., Fe₂(SO₄)₃/SDS) align with green chemistry principles but require extensive extraction.
- DMF and THF offer high solubility but necessitate recycling protocols to mitigate environmental toxicity.
Purification and Characterization
Chromatography
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45–7.55 (m, Ar-H), 4.10–4.30 (m, morpholine-OCH₂), 3.20–3.40 (m, NCH₂).
- IR : νmax 1645 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F).
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Cost Drivers :
- 2-Phenylmorpholine accounts for 60% of raw material costs.
- Solvent recovery systems reduce expenses by 25%.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine or phenylmorpholino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylmorpholino group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Their Implications
Key Observations :
Key Observations :
- Yields for analogs range from 28% to 48%, indicating moderate synthetic efficiency.
- Purification often involves multi-step chromatography (normal-phase followed by reverse-phase), critical for isolating polar intermediates .
Pharmacological and Physicochemical Properties
- Receptor Binding : Diazepane- and morpholine-terminated benzamides () are frequently designed as CNS-targeting ligands (e.g., D3 receptors), where fluorine and heterocycles modulate selectivity .
- Solubility : Morpholine and sulfonyl groups () enhance aqueous solubility compared to lipophilic substituents like thiophene () or trifluoromethyl groups ().
- Metabolic Stability : Fluorine substitution reduces metabolic degradation, while morpholine rings resist oxidative metabolism better than piperidine or diazepane .
Biological Activity
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzamide core with a fluorine substituent and a morpholine moiety linked through a butyl chain. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The phenylmorpholine moiety is likely involved in binding to neurotransmitter receptors, while the benzamide core may inhibit various enzymes involved in metabolic pathways. Further research is required to elucidate the precise molecular targets and pathways involved in its action.
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing the compound's therapeutic potential and safety profile.
Biological Assays
In vitro assays have shown that this compound exhibits inhibitory activity against specific enzymes, which may contribute to its pharmacological effects. For instance, it has been noted to downregulate the expression of certain activators in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Inhibition of Type III Secretion System (T3SS) : A related compound demonstrated significant inhibition of T3SS in bacterial models, suggesting that this compound may possess similar antibacterial properties .
- Neurotransmitter Receptor Interaction : Research indicates that compounds with morpholine structures can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Enzyme Inhibition Studies : Inhibition assays have shown that related benzamide derivatives can effectively inhibit specific metabolic enzymes, suggesting that this compound may also exhibit similar inhibitory effects .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N’-(2-phenylethyl)urea | Urea core instead of benzamide | Antimicrobial activity |
| 3-chloro-N-(2-morpholinoethyl)benzamide | Shorter alkyl chain | Enzyme inhibition |
| N-(4-chlorobenzyl)-N’-(2-phenylethyl)thiourea | Thiourea core | Potential anticancer properties |
This table highlights the distinctiveness of this compound due to its specific combination of functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
